Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

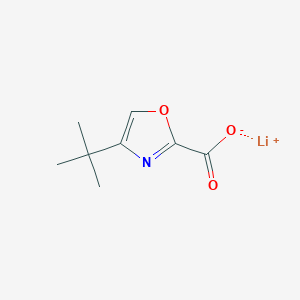

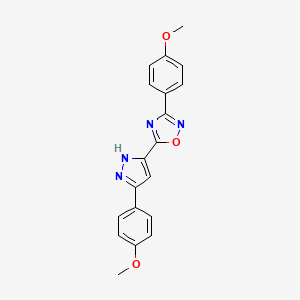

“Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate” is a compound that contains a lithium atom and an organic moiety. The organic part of the molecule consists of a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The 4-tert-butyl group is attached to the 1,3-oxazole ring .

Synthesis Analysis

The synthesis of 1,3-oxazoles, including “this compound”, involves several methods . One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods involve the use of palladium-catalyzed C-5 arylation of oxazoles .Molecular Structure Analysis

The molecular structure of “this compound” involves a lithium atom and an organic moiety. The organic moiety consists of a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The 4-tert-butyl group is attached to the 1,3-oxazole ring .科学的研究の応用

Anionic Cascade Reactions

Lithium compounds are instrumental in facilitating cascade reactions, as demonstrated by Ivanov (2020), who reported the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates through rapid cascade reactions with alkyl lithiums. Such methodologies are crucial for constructing complex heterocyclic structures, highlighting lithium's role in synthetic chemistry (Ivanov, 2020).

Ring-opening Polymerization

Lithium compounds facilitate the ring-opening polymerization of cyclic esters, showcasing their utility in creating polymers with specific properties. Dean et al. (2013) explored the reactivity of lithium amine-bis(phenolate) complexes for the polymerization of rac-lactide, indicating the potential of lithium compounds in polymer science (Dean et al., 2013).

Asymmetric Synthesis

Lithium enolates have been applied in the asymmetric synthesis of α-amino and α-hydrazino acid derivatives, as reported by Evans et al. (1988). This work emphasizes the critical role of lithium in stereoselective organic synthesis, enabling the production of enantiomerically enriched compounds (Evans et al., 1988).

Energy Storage Materials

Lithium's application extends to the development of energy storage materials. Wang et al. (2016) investigated alkaline earth metal terephthalates as anodes for lithium-ion batteries, illustrating lithium's vital role in enhancing the performance of rechargeable batteries (Wang et al., 2016).

作用機序

Target of Action

Oxazole derivatives have been found to have a wide spectrum of biological activities, which suggests that they may interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, suggesting that they may influence multiple pathways .

Result of Action

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .

特性

IUPAC Name |

lithium;4-tert-butyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.Li/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBSSVQWRHZVEM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=COC(=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)

![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)